molecular formula C19H13Cl2N3OS2 B7534334 2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide

2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide

Cat. No.: B7534334
M. Wt: 434.4 g/mol
InChI Key: QLVQSOXKJIVKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[3,2-d][1,3]thiazole core . The reaction conditions often involve heating in formic acid or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS2/c20-12-7-6-11(14(21)8-12)10-22-17(25)16-9-15-18(26-16)27-19(24-15)23-13-4-2-1-3-5-13/h1-9H,10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVQSOXKJIVKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)SC(=C3)C(=O)NCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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